![molecular formula C14H17N3OS B5649867 2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-1H-benzimidazole](/img/structure/B5649867.png)

2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-1H-benzimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

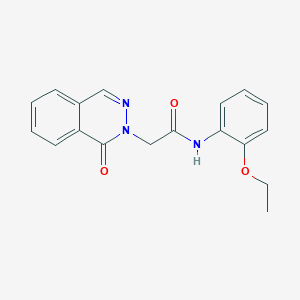

The synthesis of benzimidazole derivatives often involves the formation of the benzimidazole nucleus followed by functionalization at various positions to introduce different substituents. For instance, the synthesis of 2-(4-substituted-1-piperazinyl)benzimidazoles as H1-antihistaminic agents involves preparing benzimidazole derivatives and testing for antihistaminic activity. The structure-activity comparison highlighted the significance of the oxygen atom in the 2-(substituted-oxy)ethyl group for potent antihistaminic activity, especially in vivo (Iemura et al., 1986). Another example is the synthesis of N-(4-piperidinyl)-1H-benzimidazol-2-amines, which involved cyclodesulfurization of thioureas to yield benzimidazole intermediates, further alkylated to obtain the desired compounds (Janssens et al., 1985).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be characterized by various spectroscopic techniques. For example, novel benzimidazo[1,2-a]quinolines were synthesized and characterized, revealing that these molecules are essentially planar and their assembly is characterized by weak intermolecular hydrogen bonds and π–π aromatic interactions (Perin et al., 2011). The structural determination of benzimidazole compounds, such as 1-(2-Piperidinoethyl)-1H-benzimidazole, through X-ray crystallography, further adds to our understanding of their molecular conformation and potential interaction sites (Türktekin et al., 2004).

Chemical Reactions and Properties

Benzimidazole derivatives undergo various chemical reactions that are crucial for their biological activities. For instance, the synthesis and antibacterial study of N-substituted derivatives of benzimidazoles involved a series of reactions leading to compounds with moderate to high antibacterial activity (Khalid et al., 2016). The chemical reactivity and the structural flexibility of benzimidazoles allow for the design of compounds with targeted properties.

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as solubility, melting point, and stability, are influenced by their chemical structure. These properties are essential for the pharmacokinetic profile of the compounds and their formulation into dosage forms. However, specific data on the physical properties of 2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-1H-benzimidazole are not directly provided in the literature but can be inferred from related compounds.

Chemical Properties Analysis

The chemical properties of benzimidazole derivatives, including their acidity, basicity, and reactivity towards electrophiles and nucleophiles, define their interactions with biological targets and their metabolism. For example, the synthesis of benzimidazole derivatives bearing acidic heterocycles showed their potential as angiotensin II receptor antagonists, demonstrating the importance of chemical properties in determining biological activity (Kohara et al., 1996).

properties

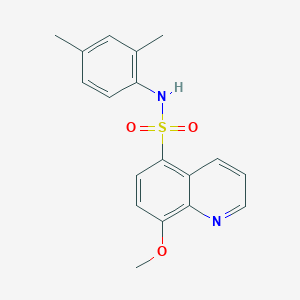

IUPAC Name |

2-(1H-benzimidazol-2-ylsulfanyl)-1-piperidin-1-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3OS/c18-13(17-8-4-1-5-9-17)10-19-14-15-11-6-2-3-7-12(11)16-14/h2-3,6-7H,1,4-5,8-10H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSXMBPOJUFFANC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)CSC2=NC3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5649798.png)

![3-[5-(3-imidazo[1,2-a]pyridin-2-ylpropanoyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]propanoic acid](/img/structure/B5649803.png)

![N-{rel-(3R,4S)-4-isopropyl-1-[2-(methylamino)-2-oxoethyl]-3-pyrrolidinyl}-3-methyl-1-propyl-1H-pyrazole-4-carboxamide hydrochloride](/img/structure/B5649805.png)

![(3R*,4S*)-4-cyclopropyl-1-[(3,4-dimethylphenoxy)acetyl]pyrrolidin-3-amine](/img/structure/B5649817.png)

![1-(4-isopropylphenyl)-5-oxo-N-[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]-3-pyrrolidinecarboxamide](/img/structure/B5649831.png)

![5-[1-methyl-5-(2-thienyl)-1H-pyrazol-3-yl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5649834.png)

![2-(3-methoxypropyl)-8-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5649843.png)

![5-[1-(2,3-dihydro-1H-inden-5-yloxy)-1-methylethyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5649861.png)

![1-{3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-4-methylphthalazine](/img/structure/B5649878.png)